Structural Confirmation: Differentiating Riociguat Impurity I from N-Desmethyl Riociguat (EP Impurity A)
The fundamental basis for selecting Riociguat Impurity I over its closest analog, EP Impurity A (N-Desmethyl Riociguat), is its distinct molecular structure and, consequently, its unique chemical identity. Riociguat Impurity I is specifically N-methylated at the pyrimidine ring's amine group, whereas EP Impurity A lacks this methyl group. This structural variation is confirmed by mass spectrometry and is essential for accurate identification in analytical methods.
| Evidence Dimension | Molecular Weight (M.W.) |
|---|---|
| Target Compound Data | 436.44 g/mol |
| Comparator Or Baseline | Riociguat EP Impurity A: 422.42 g/mol |
| Quantified Difference | +14.02 g/mol (corresponding to an N-methyl group) |
| Conditions | Calculated from molecular formula (C21H21FN8O2 vs. C20H19FN8O2) |
Why This Matters
The distinct molecular weight and structure directly translate to unique chromatographic retention and mass spectrometric detection properties, making each impurity non-interchangeable as a reference standard for method validation and quality control.
